Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate is an important intermediate in many biologically active compounds .
Synthesis Analysis
This compound is synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a tetramethyl-1,3,2-dioxaborolan-2-yl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure and the presence of a boron atom in a tetramethyl-1,3,2-dioxaborolan-2-yl group .Scientific Research Applications
Synthesis and Chemical Applications
This compound has found significant applications in the synthesis of complex molecules, such as in the development of vandetanib, a therapeutic agent. The synthetic route for vandetanib highlights the utility of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate as precursors in a series of chemical reactions, including substitution, deprotection, methylation, and nitration, showcasing its commercial viability and higher yield potentials in industrial settings (W. Mi, 2015).
Pharmacological Research
In the realm of pharmacological studies, this compound's structure serves as a model for examining the role of arylcycloalkylamines, which are central to the pharmacophore of several antipsychotic agents. A comprehensive review of these structures reveals their significance in enhancing the potency and selectivity of D2-like receptor binding affinity, which is crucial for the development of new therapeutic agents targeting neuropsychiatric disorders (D. Sikazwe et al., 2009).
Environmental and Material Sciences
Additionally, the chemical properties of tert-butyl groups, similar to those found in the compound , have been extensively studied in the context of synthetic phenolic antioxidants (SPAs). These studies focus on the environmental occurrence, fate, human exposure, and toxicity of SPAs, highlighting the compound's relevance in environmental science and toxicology research. The findings suggest the need for future studies to investigate SPAs' environmental behaviors and toxicity effects, which could inform the development of SPAs with reduced environmental impact (Runzeng Liu & S. Mabury, 2020).
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36BN3O5/c1-21(2,3)30-20(29)27-14-12-26(13-15-27)16-19(28)25-18-10-8-17(9-11-18)24-31-22(4,5)23(6,7)32-24/h8-11H,12-16H2,1-7H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWGROSGHJIVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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